N-benzylspiro[3.4]octan-5-amine
Description
Properties
IUPAC Name |
N-benzylspiro[3.4]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(14)10-5-11-15/h1-3,6-7,14,16H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAPFSBEHYLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, which are characterized by two rings sharing a single common atom, are of significant interest in contemporary chemical research. bohrium.com Their rigid and well-defined three-dimensional nature provides a distinct advantage over more flexible linear molecules or flat aromatic systems. tandfonline.comrsc.org This unique structural feature allows for the precise spatial orientation of functional groups, which can lead to enhanced interactions with biological targets like proteins and enzymes. tandfonline.com
The incorporation of spirocyclic scaffolds into molecules has been shown to be a valuable strategy in drug discovery for optimizing a range of properties. researchgate.net These include modulating conformational freedom, lipophilicity, aqueous solubility, and metabolic stability. tandfonline.comresearchgate.net A key metric often improved by the presence of a spirocycle is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is associated with increased molecular complexity and a greater likelihood of success in clinical development, as it allows for substituents to project out of plane, enhancing complementarity with receptor binding sites. bldpharm.com
Spirocyclic frameworks are present in a variety of natural products and have been integrated into numerous approved drugs and clinical candidates, demonstrating their utility in medicinal chemistry. bohrium.combldpharm.com Researchers have utilized these scaffolds to develop agents with a wide array of biological activities, including neuroprotective, antiviral, and antibacterial properties. bohrium.com
The Spiro 3.4 Octane Scaffold: Structural Framework and Conformational Considerations
The spiro[3.4]octane scaffold consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring fused at a single spiro carbon atom. This arrangement results in a highly strained and rigid bicyclic system. ontosight.ai The fusion of the four- and five-membered rings imposes significant geometric constraints, leading to a non-planar structure with limited conformational flexibility compared to acyclic or monocyclic systems. tandfonline.com
Azaspiro Compounds: Importance in Heterocyclic Chemistry and Synthetic Endeavors
Azaspiro compounds are a subclass of spirocycles that incorporate a nitrogen atom within one or both of the rings. These nitrogen-containing heterocycles are of great importance in medicinal and synthetic chemistry. rsc.org Over 90% of new drugs contain a heterocycle, with nitrogen-containing rings being particularly prevalent due to their abundance in natural products like vitamins and alkaloids. rsc.orgresearchgate.net
The introduction of a nitrogen atom into a spirocyclic framework, creating an azaspirocycle, can modulate a molecule's physicochemical properties, such as basicity and solubility, and provide a handle for further functionalization. researchgate.netbldpharm.com Azaspirodecane derivatives, for example, have been utilized in the development of compounds with anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.net The 2,6-diazaspiro[3.4]octane scaffold, a related structure, is a component of the fluoroquinolone antibiotic zabofloxacin (B1245413) and has been explored for antimalarial and antiviral applications. nih.gov
The synthesis of azaspirocycles is an active area of research, with various strategies developed to construct these complex scaffolds. nih.gov Methods such as intramolecular cyclization and multicomponent reactions are employed to build these frameworks, which serve as valuable building blocks for creating libraries of structurally diverse molecules for drug discovery. nih.govtaylorandfrancis.com For instance, synthetic routes to 2-azaspiro[3.4]octane have been developed using readily available starting materials and conventional chemical transformations. researchgate.net
The N Benzyl Moiety: Strategic Role in Amine Chemistry
The N-benzyl group (often abbreviated as Bn) is a common and strategically important functional group in amine chemistry, primarily utilized as a protecting group. uniovi.es Amines are reactive functional groups, and their protection is often necessary during multi-step syntheses to prevent unwanted side reactions. researchgate.net The benzyl (B1604629) group is introduced via reactions with benzyl halides and is stable under a wide range of conditions, including basic, and some nucleophilic and reductive conditions, making it a versatile choice for protection. uniovi.es
The removal of the N-benzyl group, or deprotection, can be achieved through several methods. The most common is catalytic hydrogenolysis using a palladium catalyst and a hydrogen source. uniovi.es Other oxidative or photolytic methods can also be employed. uniovi.es The ability to selectively remove the benzyl group under specific conditions without disturbing other functional groups is a crucial aspect of its utility in complex synthetic pathways. uniovi.esnih.gov In the context of N-benzylspiro[3.4]octan-5-amine, the benzyl group serves to protect the secondary amine, allowing for modifications elsewhere on the spirocyclic scaffold. Subsequent removal of the benzyl group would yield the free secondary amine, spiro[3.4]octan-5-amine, which could then participate in further reactions, such as amide bond formation or alkylation.
Advanced Spectroscopic Characterization Techniques for Spiro 3.4 Octane Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. uobasrah.edu.iq For N-benzylspiro[3.4]octan-5-amine, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide a complete picture of the atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each unique proton environment. libretexts.org The protons of the benzyl (B1604629) group typically appear in the aromatic region (around 7.2-7.4 ppm), while the benzylic protons (CH₂-Ph) would be expected in the range of 3.5-4.5 ppm. The protons on the spirocyclic core, being part of a saturated system, will resonate further upfield. The N-H proton of the secondary amine often appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. hw.ac.uk The integration of these signals provides the relative ratio of protons in each environment. acdlabs.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu The spiro carbon, being a quaternary center, would show a characteristic chemical shift. The carbons of the benzyl group will appear in the downfield region (typically 127-140 ppm). The carbons of the cyclobutane (B1203170) and cyclopentane (B165970) rings, as well as the benzylic carbon, will have distinct signals in the aliphatic region. docbrown.info The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho, meta) | 7.2-7.4 (m) | ~128 |
| Aromatic CH (para) | 7.2-7.4 (m) | ~127 |
| Aromatic C (ipso) | - | ~139 |
| Benzylic CH₂ | ~3.7 (s) | ~50-55 |
| Amine NH | 1-3 (br s) | - |
| Spiro C | - | ~40-50 |
| Cyclopentane CH (adjacent to N) | ~3.0-3.5 (m) | ~55-65 |
| Cyclopentane CH₂ | 1.5-2.2 (m) | ~25-40 |
| Cyclobutane CH₂ | 1.8-2.5 (m) | ~20-35 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A key feature for this secondary amine is the N-H stretching vibration, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the aliphatic spirocyclic rings will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the benzyl group will appear just above 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region for aliphatic amines. libretexts.org Aromatic C=C stretching vibrations from the benzyl ring are expected in the 1450-1600 cm⁻¹ range. imist.ma
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Weak | Medium (IR) |
| Aromatic C-H Stretch | >3000 | Strong | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong | Medium-Strong |
| C-N Stretch | 1000-1250 | Medium | Medium-Weak |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]⁺ | 215 | Molecular Ion |
| [M-H]⁺ | 214 | Loss of a hydrogen atom |
| [M-C₅H₉]⁺ | 146 | Alpha-cleavage, loss of a cyclopentyl radical |
| [M-C₇H₇]⁺ | 124 | Alpha-cleavage, loss of a benzyl radical |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the saturated spiro[3.4]octane core itself does not absorb significantly in the typical UV-Vis range, the presence of the benzyl group introduces a chromophore. The benzene (B151609) ring exhibits characteristic π → π* transitions. These transitions in substituted benzenes typically result in a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The electronic properties of spiro-conjugated systems can lead to interesting optical phenomena, although in this compound, the spiro core primarily acts as a rigid, non-conjugated scaffold. chemrxiv.orgaip.org The interaction between the π-electron system of the benzyl group and the spiro center can influence the electronic transitions. dr-dral.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and conformation of this compound in the solid state. It would unambiguously confirm the spirocyclic nature of the core, the relative orientation of the cyclobutane and cyclopentane rings, and the conformation of the benzyl group. The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group, would also be revealed.
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation and Collision Cross Section (CCS) Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation to traditional mass spectrometry. For this compound, IM-MS would allow for the determination of its rotational-averaged collision cross section (CCS) value. The CCS is a measure of the ion's size and shape in the gas phase. This information can be used to distinguish it from isomers and to gain insights into its gas-phase conformation. The combination of ion mobility separation with mass spectrometry provides a powerful tool for the detailed characterization of complex molecules. researchgate.net
Future Research Directions and Synthetic Opportunities
Development of Novel and Efficient Synthetic Routes for the Spiro[3.4]octan-5-amine Core
One promising avenue is the exploration of ring-closing metathesis (RCM) reactions. nuph.edu.uaresearchgate.net A hypothetical route could involve the synthesis of a diene precursor from a readily available starting material like cyclobutanecarboxylic acid, followed by an RCM reaction to construct the spirocyclic core. Another innovative approach could be the use of photocatalysis to initiate a [3+2] cycloaddition between a cyclopropylamine (B47189) and an appropriate olefin, a method that has shown success in the synthesis of other spiro[4.5]decane systems. mdpi.com
Furthermore, enzymatic methods, such as the use of transaminases, could offer a highly selective and environmentally benign route to the chiral spiro[3.4]octan-5-amine core. nih.gov Screening a panel of transaminases against a spiro[3.4]octan-5-one precursor could identify enzymes capable of producing the desired amine with high enantiopurity.
| Proposed Route | Key Transformation | Potential Advantages | Key Challenges |
| Ring-Closing Metathesis | Grubbs' Catalyst Mediated RCM | High functional group tolerance, potential for scalability. nuph.edu.uaresearchgate.net | Synthesis of diene precursor, catalyst cost. |
| Photocatalytic [3+2] Cycloaddition | Visible-light mediated cycloaddition | Mild reaction conditions, high atom economy. mdpi.com | Substrate synthesis, control of diastereoselectivity. |
| Enzymatic Transamination | Biocatalytic reductive amination | High enantioselectivity, green chemistry principles. nih.gov | Enzyme screening and optimization, substrate compatibility. |
Expanding the Scope of N-Benzylation Methodologies for Diverse Spirocyclic Amine Substrates
While classical reductive amination is a common method for N-benzylation, future research should explore more modern and versatile catalytic approaches. The development of methods that are tolerant of a wider range of functional groups and proceed under milder conditions is highly desirable.
One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes a catalyst to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst. organic-chemistry.org This method avoids the use of stoichiometric organometallic reagents or hydrides. Transition metal catalysts based on iridium, ruthenium, or manganese could be investigated for the N-benzylation of the spiro[3.4]octan-5-amine core with various substituted benzyl (B1604629) alcohols.
Cooperative palladium/copper catalysis, which has been effective for the N-arylation of related spirocyclic systems, could also be adapted for N-benzylation. This dual catalytic system could potentially offer a different reactivity profile and substrate scope compared to single-metal systems.
| N-Benzylation Method | Catalyst System | Potential Benzylating Agent | Key Advantages |
| Reductive Amination | NaBH(OAc)₃ or H₂, Pd/C | Benzaldehyde | Well-established, reliable. |
| Borrowing Hydrogen | [Ir(Cp*)Cl₂]₂ or Mn(CO)₅Br | Benzyl alcohol | Atom economical, environmentally friendly. organic-chemistry.org |
| Cooperative Catalysis | Pd(OAc)₂ / CuI | Benzyl bromide | Potentially broader substrate scope. |
Stereocontrolled Synthesis of N-benzylspiro[3.4]octan-5-amine Enantiomers and Diastereomers
The spiro[3.4]octane core of this compound contains a stereocenter at the C5 position. The synthesis of enantiomerically pure forms of this compound is crucial for investigating its chiroptical properties and for potential applications where specific stereoisomers are required.
Future research should focus on several key strategies for stereocontrolled synthesis. The use of chiral auxiliaries, such as Evans oxazolidinones or N-tert-butanesulfinamide, attached to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. beilstein-journals.org For instance, the diastereoselective addition of a nucleophile to a chiral imine derived from spiro[3.4]octan-5-one could establish the desired stereocenter.
Asymmetric catalysis offers a more elegant and efficient approach. The development of a catalytic asymmetric hydrogenation or transfer hydrogenation of an enamine precursor to this compound would be a significant advancement. Chiral phosphoric acids or transition metal complexes with chiral ligands could be explored as catalysts for such transformations. acs.org Finally, chiral resolution of the racemic amine via the formation of diastereomeric salts with a chiral acid remains a viable, albeit less direct, method.
| Stereocontrol Strategy | Key Reagent/Catalyst | Expected Outcome | Considerations |
| Chiral Auxiliary | (S)- or (R)-N-tert-Butanesulfinamide | Diastereomerically enriched sulfinamide adduct. beilstein-journals.org | Synthesis and removal of the auxiliary. |
| Asymmetric Catalysis | Chiral Phosphoric Acid / Rh(COD)₂BF₄ with chiral ligand | Enantiomerically enriched this compound. acs.org | Catalyst development and optimization. |
| Chiral Resolution | (+)- or (-)-Tartaric acid | Separation of enantiomers via diastereomeric salts. | Efficiency of salt formation and separation. |
Advanced Mechanistic Studies Utilizing a Combination of Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing existing methods and developing new ones. Future research should employ a synergistic combination of advanced spectroscopic and computational techniques to elucidate these mechanisms.
In-situ spectroscopic monitoring, using techniques such as ReactIR or process NMR, can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for the identification of transient species and the determination of reaction kinetics. researchgate.net For instance, monitoring the formation of the imine intermediate during reductive amination can help in optimizing reaction conditions.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition state geometries, and activation energies. scilit.com These calculations can be used to rationalize observed stereoselectivities, predict the most favorable reaction conditions, and even guide the design of new catalysts.
| Technique | Information Gained | Application to this compound Synthesis |
| In-situ FT-IR (ReactIR) | Real-time concentration profiles of key species. | Monitoring the formation and consumption of imine intermediates. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and products. | Characterization of diastereomeric intermediates in stereocontrolled synthesis. |
| Density Functional Theory (DFT) | Transition state energies, reaction pathways. | Rationalizing the stereochemical outcome of asymmetric catalytic reactions. scilit.com |
Design and Synthesis of this compound Derivatives for Fundamental Chemical Investigations
The unique three-dimensional structure of this compound makes it an excellent scaffold for the design and synthesis of derivatives for fundamental chemical investigations. By systematically modifying the aromatic ring of the benzyl group or the spirocyclic core, researchers can probe structure-property relationships and develop novel chemical tools.
For example, the introduction of electron-donating or electron-withdrawing substituents onto the phenyl ring could be used to study the electronic effects on the basicity and nucleophilicity of the amine. The synthesis of derivatives with fluorescent tags, such as a nitrobenzofurazan (NBD) or coumarin (B35378) group, could lead to the development of novel fluorescent probes for studying biological systems.
Furthermore, the spiro[3.4]octane core itself can be modified. For instance, the synthesis of analogues with different ring sizes, such as spiro[3.3]heptane or spiro[3.5]nonane systems, would allow for a systematic investigation of the impact of the spirocyclic framework on the compound's properties. beilstein-journals.org These derivatives could also serve as building blocks in medicinal chemistry programs. acs.org
| Derivative Class | Modification | Potential Application | Example Substituent/Modification |
| Electronically Modified Analogues | Substitution on the phenyl ring | Probing electronic effects on reactivity. | -NO₂, -OCH₃, -CF₃ |
| Fluorescent Probes | Attachment of a fluorophore | Chemical biology, bioimaging. | NBD, Dansyl, Coumarin |
| Spirocyclic Core Analogues | Variation of the cycloalkane ring size | Investigating steric effects and conformational preferences. | Spiro[3.3]heptane, Spiro[3.5]nonane |
Q & A
Q. What are the key structural features of N-benzylspiro[3.4]octan-5-amine, and how do they influence its reactivity?
- The compound features a spirocyclic core (spiro[3.4]octane) fused with a benzyl group at the 5-amine position. The spiro architecture imposes steric constraints, potentially reducing conformational flexibility and influencing nucleophilic reactivity at the amine site. The benzyl group may enhance solubility in organic solvents and modulate electronic effects via resonance . Synthesis typically involves reductive amination or alkylation of spiro[3.4]octan-5-amine precursors .
中国药科大学有机化学——13.7胺的制备07:01
Q. How can researchers validate the purity of this compound?
- Purity assessment requires orthogonal analytical methods:
- Chromatography : HPLC or GC with UV/Vis or MS detection to quantify impurities.
- Spectroscopy : H/C NMR to confirm structural integrity and absence of byproducts.
- Elemental Analysis : Verify empirical formula (e.g., CHN) .
Q. What are the recommended storage conditions for this compound?
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. The amine group is susceptible to oxidation, necessitating desiccants like molecular sieves .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Use complementary techniques (e.g., IR for functional groups, HRMS for molecular weight).
- Step 3 : Compare with literature data from peer-reviewed sources (e.g., NIST, PubChem) .
- Step 4 : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets .
Q. What strategies optimize the synthesis yield of this compound?
- Catalyst Screening : Test palladium, nickel, or enzymatic catalysts for reductive amination .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Temperature Gradients : Conduct reactions under reflux (80–120°C) to balance kinetics and thermodynamics.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
Q. How can researchers assess the risk of nitrosamine contamination in synthesized batches?
- Risk Assessment : Use questionnaires (e.g., EMA or IPEC guidelines) to audit raw materials for secondary/tertiary amines and nitrosating agents .
- Analytical Testing : Employ LC-MS/MS with MRM modes to detect trace nitrosamines (e.g., NDMA) at ppm levels.
- Process Controls : Implement in-line pH monitoring to minimize nitrosation conditions during synthesis .
Q. What methodologies are effective in studying the compound’s biological activity?
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like GPCRs.
- In Vitro Assays : Radioligand binding assays for receptor affinity or enzymatic inhibition studies (e.g., IC determination).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies in bioactivity data across studies?
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.
- Experimental Replication : Standardize protocols (e.g., cell lines, assay conditions) to isolate confounding factors .
- Open Data Practices : Share raw datasets via repositories (e.g., Zenodo) to enable third-party validation .
Q. What frameworks guide ethical data sharing for this compound?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Anonymize sensitive data (e.g., proprietary synthesis routes) using encryption or access controls .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
